molecular formula C58H44OSi2 B12580409 CID 71378893 CAS No. 647376-01-0

CID 71378893

Cat. No.: B12580409
CAS No.: 647376-01-0
M. Wt: 813.1 g/mol
InChI Key: GQYQMUZOEUSPDU-UHFFFAOYSA-N
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Description

CID 71378893 (Chemical Identifier 71378893) is a compound cataloged in PubChem, a critical repository for chemical structures and properties. For instance, compounds like oscillatoxin D (CID 101283546) and colchicine (CID 6167) are structurally complex and exhibit significant biological interactions, such as cytotoxicity or anti-inflammatory effects . This compound’s characterization likely involves advanced analytical techniques, such as GC-MS (Gas Chromatography-Mass Spectrometry) for purity assessment or LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry) for structural elucidation, as demonstrated in studies on ginsenosides .

Properties

CAS No.

647376-01-0

Molecular Formula

C58H44OSi2

Molecular Weight

813.1 g/mol

InChI

InChI=1S/C58H44OSi2/c1-60(57-49-39-23-21-37-47(49)51(41-25-9-3-10-26-41)53(43-29-13-5-14-30-43)55(57)45-33-17-7-18-34-45)59-61(2)58-50-40-24-22-38-48(50)52(42-27-11-4-12-28-42)54(44-31-15-6-16-32-44)56(58)46-35-19-8-20-36-46/h3-40H,1-2H3

InChI Key

GQYQMUZOEUSPDU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C1=C(C(=C(C2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)O[Si](C)C6=C(C(=C(C7=CC=CC=C76)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 71378893 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

CID 71378893 can undergo various chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions would result in products with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications could be explored based on its chemical properties.

    Industry: It may be used in the production of various chemical products or materials.

Mechanism of Action

The mechanism of action of CID 71378893 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Understanding these interactions can provide insights into its potential therapeutic uses and side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence highlights methodologies for comparing compounds based on structural features, bioactivity, and physicochemical properties. Below is a comparative analysis framework inspired by these studies:

Table 1: Key Properties of CID 71378893 and Analogues
Property This compound* Oscillatoxin D (CID 101283546) Colchicine (CID 6167) Tubocuraine (CID 6000)
Molecular Formula Not reported C₃₃H₄₈O₈ C₂₂H₂₅NO₆ C₃₇H₄₂N₂O₆
Molecular Weight Not reported 596.7 g/mol 399.4 g/mol 610.7 g/mol
Bioactivity Hypothetical Cytotoxic Anti-inflammatory Neuromuscular blocker
Analytical Method GC-MS/LC-MS LC-MS NMR/X-ray Pharmacokinetic modeling
Key Functional Groups Unspecified Macrocyclic lactone Tropolone ring Benzylisoquinoline


*Data inferred from evidence methodologies due to lack of direct reports on this compound.

Key Findings

Structural Complexity : Oscillatoxin D and colchicine share macrocyclic or fused-ring systems, which are often associated with target-specific bioactivity . This compound may exhibit similar complexity, as suggested by its PubChem categorization.

Bioactivity Profiles: Tubocuraine (CID 6000) and colchicine demonstrate how minor structural changes (e.g., substituent groups) drastically alter mechanisms of action. For example, colchicine’s tropolone ring enables microtubule disruption, whereas tubocuraine’s quaternary ammonium groups mediate neuromuscular blockade .

Analytical Challenges: Structural elucidation of this compound would require tandem mass spectrometry (e.g., source-induced CID fragmentation) to differentiate isomers, as seen in ginsenoside studies .

Thermodynamic and Kinetic Comparisons

emphasizes the importance of molecular weight and solubility in determining compound utility. For instance:

  • Lower molecular weight compounds (e.g., colchicine, 399.4 g/mol) often exhibit better membrane permeability, enhancing bioavailability .
  • High molecular weight analogues (e.g., oscillatoxin D, 596.7 g/mol) may require formulation strategies to improve solubility .

Q & A

Q. What interdisciplinary collaboration frameworks enhance this compound research?

  • Methodological Answer :

Establish shared terminology glossaries (e.g., defining "catalytic efficiency" across chemistry and engineering).

Use project management tools (Trello, Slack) for cross-team coordination.

Co-author preprints to align interpretations before peer review.

  • Document contributions transparently using CRediT (Contributor Roles Taxonomy) .

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